Homosulphasalazine

Description

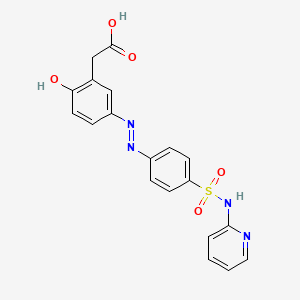

The provided evidence focuses on sulfasalazine, a sulfonamide-class drug composed of 5-aminosalicylic acid (5-ASA) linked to sulfapyridine via an azo bond. It is primarily used to treat inflammatory bowel disease (IBD), including ulcerative colitis and Crohn’s disease, as well as rheumatoid arthritis . Sulfasalazine acts as a prodrug: colonic bacterial enzymes cleave the azo bond to release 5-ASA (anti-inflammatory) and sulfapyridine (antibacterial). Its efficacy is attributed to 5-ASA’s inhibition of prostaglandin synthesis and interference with arachidonic acid metabolism via the lipoxygenase pathway . Common adverse effects include nausea, headache, and hemolysis, often linked to elevated sulfapyridine serum levels .

Properties

CAS No. |

73536-01-3 |

|---|---|

Molecular Formula |

C19H16N4O5S |

Molecular Weight |

412.4 g/mol |

IUPAC Name |

2-[2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]phenyl]acetic acid |

InChI |

InChI=1S/C19H16N4O5S/c24-17-9-6-15(11-13(17)12-19(25)26)22-21-14-4-7-16(8-5-14)29(27,28)23-18-3-1-2-10-20-18/h1-11,24H,12H2,(H,20,23)(H,25,26) |

InChI Key |

GQPHDIQDQKAOCJ-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)CC(=O)O |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)CC(=O)O |

Synonyms |

2-hydroxy-5(4-(((2-pyridiny)amino)sulphonyl)phenylazo)-benzeneacetic acid homosulphasalazine Ph CH 44A |

Origin of Product |

United States |

Comparison with Similar Compounds

Analytical and Stability Considerations

- Purity Testing : HPLC methods (e.g., Inertsil ODS column, pH 4.8 buffer) are validated to detect sulfasalazine impurities, including salicylic acid and sulfapyridine derivatives .

- Stability : Sulfasalazine is incompatible with folic acid in fixed-dose combinations due to pH-dependent degradation, necessitating separate administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.